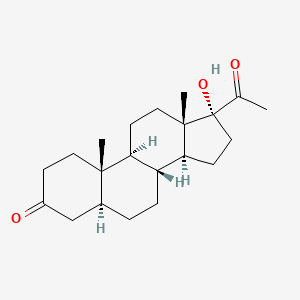
2-cyclopropyloxirane
Overview
Description
2-cyclopropyloxirane is an organic compound with the molecular formula C₅H₈O. It is a member of the oxirane family, characterized by a three-membered epoxide ring fused to a cyclopropane ring. This unique structure imparts significant strain to the molecule, making it highly reactive and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyclopropyloxirane can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a peracid, such as meta-chloroperbenzoic acid, under mild conditions. This reaction proceeds via the formation of an epoxide intermediate, which then undergoes ring closure to form cyclopropyloxirane .
Another method involves the cyclopropanation of vinyl oxiranes using diazomethane in the presence of a palladium catalyst. This method is advantageous due to its high yield and the relatively mild reaction conditions required .
Industrial Production Methods
Industrial production of cyclopropyloxirane typically involves the catalytic cyclopropanation of vinyl oxiranes. The process uses diazomethane and a palladium catalyst to achieve high yields and purity. The reaction is carried out under controlled temperature and pressure conditions to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst to yield cyclopropanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cyclopropane diols.
Reduction: Cyclopropanol derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
2-cyclopropyloxirane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of cyclopropyloxirane involves its high ring strain, which makes it highly reactive towards nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile and the reaction conditions. This reactivity is exploited in various chemical transformations and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the epoxide ring, making it less reactive.
Cyclopropylamine: Contains an amine group instead of an epoxide, leading to different reactivity and applications.
Cyclopropylcarbinol: Similar to cyclopropyloxirane but with a hydroxyl group instead of an epoxide.
Uniqueness
2-cyclopropyloxirane is unique due to its combination of a highly strained cyclopropane ring and a reactive epoxide ring. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-cyclopropyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4(1)5-3-6-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUWUBMXUOXRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447511 | |
| Record name | CYCLOPROPYLOXIRANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21994-19-4 | |
| Record name | CYCLOPROPYLOXIRANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


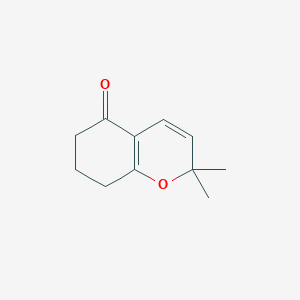


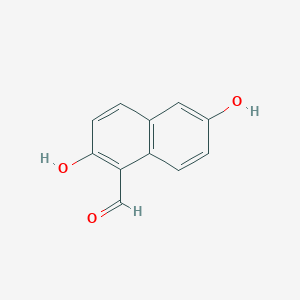

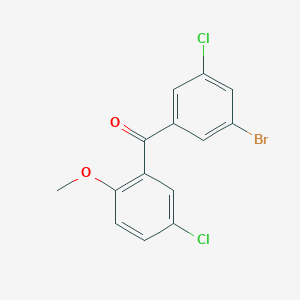
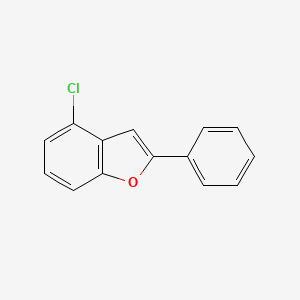
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
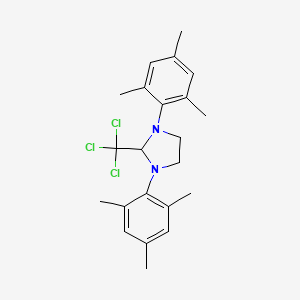

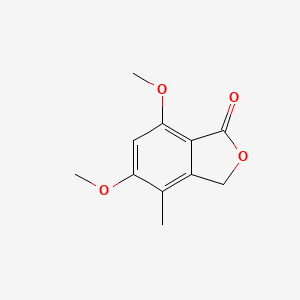
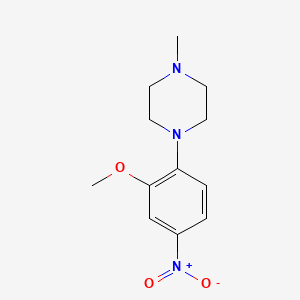
![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)
